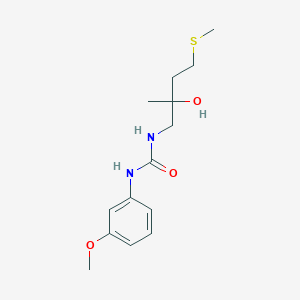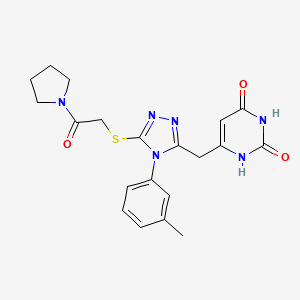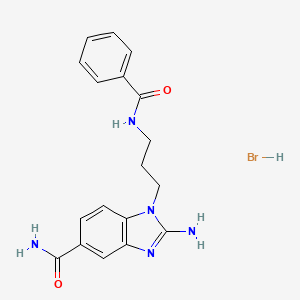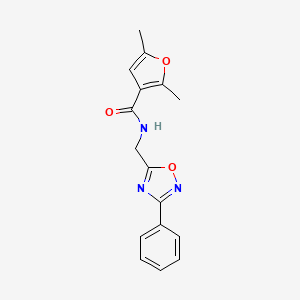
2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, oxadiazoles can be synthesized through various methods, including reactions of amidoximes with isatoic anhydrides .
Molecular Structure Analysis
The molecular structure of this compound likely involves significant conjugation and potential for hydrogen bonding, given the presence of the oxadiazole and carboxamide groups .
Mecanismo De Acción
2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide binds to the cannabinoid receptors in the brain, specifically the CB1 receptor. This binding results in the activation of the receptor and subsequent downstream signaling pathways. The activation of the CB1 receptor has been shown to have a variety of effects, including pain relief, anti-inflammatory effects, and anti-anxiety effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects. It has also been shown to have anxiolytic effects in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is its selectivity for the CB1 receptor, which allows for more targeted effects compared to other compounds that may bind to multiple receptors. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 3-phenyl-1,2,4-oxadiazol-5-ylmethylamine in the presence of a coupling agent. The resulting product is purified through a series of chromatographic techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, anxiety, and inflammation. It has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Propiedades
IUPAC Name |
2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-8-13(11(2)21-10)16(20)17-9-14-18-15(19-22-14)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLBVGMSIOMFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2623237.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)
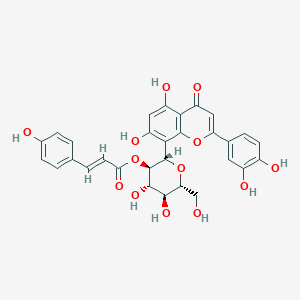




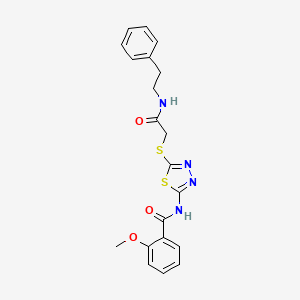
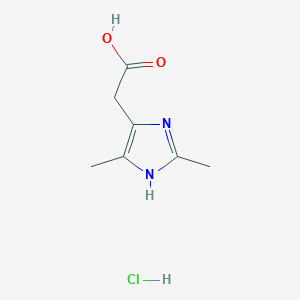
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2623253.png)
